molecular formula C22H22FN3O2S B2425494 2-(6-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide CAS No. 1251612-49-3

2-(6-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide

Cat. No.: B2425494
CAS No.: 1251612-49-3
M. Wt: 411.5
InChI Key: ACSMNTWAPXYUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide is a useful research compound. Its molecular formula is C22H22FN3O2S and its molecular weight is 411.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity

  • A study explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, demonstrating potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with some compounds showing promising therapeutic potential in vivo against colon tumors in mice (Deady et al., 2005).

Synthesis and Antibacterial Agents

  • Research focused on synthesizing derivatives with antibacterial properties, starting from a common intermediate and finding significant activity in the newly synthesized compounds (Ramalingam et al., 2019).

Anti-Microbial Activity

  • Another study designed new pyrano quinoline derivatives, including benzo[b][1,6]naphthyridine-based compounds, and examined their antimicrobial activity, showing promising results (Watpade et al., 2017).

Interaction with DNA

  • A study synthesized thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids and explored their interaction with DNA, demonstrating changes in absorption spectrum and increased viscosity upon binding to DNA (Naik et al., 2006).

Fluorescence and Ligand-Protein Interactions

  • Research involving the synthesis and study of vibrational spectra of compounds like N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide showcased their potential in applications like dye-sensitized solar cells and as ligands in protein interactions (Mary et al., 2020).

Novel Synthesis and Biological Activity

  • Novel syntheses of benzo[b][1,8]naphthyridin-2-(1H)-ones were reported, focusing on their potential as scaffolds for MAO inhibitors, with some derivatives showing inhibitory activity in the low micromolar range (Kulikova et al., 2023).

Properties

IUPAC Name

2-(6-fluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-29-15-7-5-14(6-8-15)11-24-20(27)13-26-10-9-19-17(12-26)22(28)16-3-2-4-18(23)21(16)25-19/h2-8H,9-13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSMNTWAPXYUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.